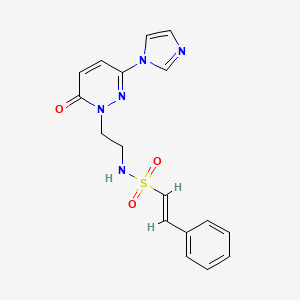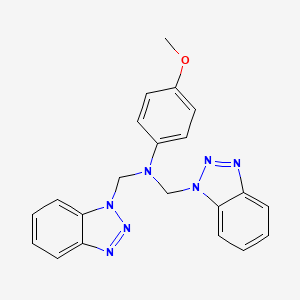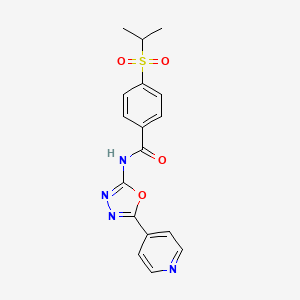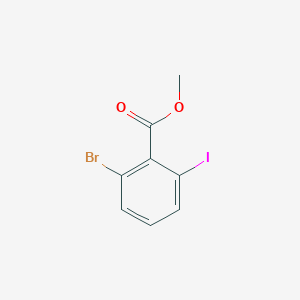![molecular formula C15H20N2O5S B2504983 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline CAS No. 1008050-98-3](/img/structure/B2504983.png)
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline is a useful research compound. Its molecular formula is C15H20N2O5S and its molecular weight is 340.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Domino Annulation in Organic Chemistry
- L-proline catalyzes the synthesis of highly substituted thienothiopyrans with multiple stereocenters, employing a domino sequence involving enamine formation, aldol condensation, Michael addition, and cyclization. This process demonstrates the utility of proline derivatives in complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).
Chiral NMR Solvating Agents
- Water-soluble sulfonated calix[4]resorcinarenes with L-proline and hydroxyproline groups have been evaluated as chiral NMR solvating agents, providing insights into the structural and enantiomeric discrimination of phenyl- and pyridyl-containing compounds (Hagan, O'Farrell, & Wenzel, 2009).
Copper Catalyzed Coupling Reactions
- L-proline, combined with CuI, catalyzes the coupling of aryl halides with sulfinic acid salts to synthesize aryl sulfones, showcasing proline derivatives in facilitating diverse functional group tolerance in organic synthesis (Zhu & Ma, 2005).
Synthesis of Proline Analogues
- A novel asymmetric synthesis of unsaturated, fused bicyclic proline analogues was achieved using cyclic bis(allylsulfoximine)titanium complexes, illustrating the versatility of proline derivatives in generating structurally complex amino acids (Koep, Gais, & Raabe, 2003).
ACE Inhibitors Development
- Analogues of ACE inhibitors incorporating 4-substituted prolines were synthesized, showing the significance of proline derivatives in the development of pharmaceutical compounds with improved potency (Krapcho et al., 1988).
Three-Component Domino Reactions
- L-proline-catalyzed three-component domino reactions were used to synthesize 5,6-disubstituted 3-thiomorpholinones, demonstrating the application of proline derivatives in constructing molecules with multiple stereocenters (Indumathi, Perumal, & Menéndez, 2011).
Multicomponent Synthesis of Medicinally Privileged Compounds
- A multicomponent synthesis protocol was developed for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the use of proline derivatives in environmentally friendly and efficient synthesis of medicinal compounds (Pandit et al., 2016).
Propriétés
IUPAC Name |
1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEXNZLQPDWWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyadamantan-2-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2504901.png)
![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)


![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)
![4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2504923.png)
